3-Fluoro-5-methylbenzonitrile
Overview
Description
3-Fluoro-5-methylbenzonitrile: is an organic compound with the molecular formula C8H6FN . It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methylbenzonitrile can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, the reaction between 3-fluorobromobenzene and 5-methylboronic acid in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Fluoro-5-methylbenzylamine.
Oxidation: 3-Fluoro-5-methylbenzoic acid.
Scientific Research Applications
Chemistry: 3-Fluoro-5-methylbenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of nitrile-containing compounds .
Medicine: While not directly used as a drug, this compound can be a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-fluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the fluorine atom and nitrile group influence the reactivity and selectivity of the compound. The fluorine atom can act as an electron-withdrawing group, affecting the electron density of the benzene ring and making it more susceptible to nucleophilic attack. The nitrile group can participate in various transformations, such as reduction to amines or hydrolysis to carboxylic acids .
Comparison with Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 3-Fluoro-4-methylbenzonitrile
- 4-Fluoro-3-methylbenzonitrile
Comparison: 3-Fluoro-5-methylbenzonitrile is unique due to the specific positions of the fluorine and methyl groups on the benzene ring. This positional arrangement can influence the compound’s reactivity and physical properties compared to its isomers. For example, the electronic effects of the substituents can vary, leading to differences in reaction rates and product distributions in chemical reactions .
Properties
IUPAC Name |
3-fluoro-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQCZSZQBEHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380936 | |
Record name | 3-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216976-30-6 | |
Record name | 3-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 216976-30-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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